Xantocillin Exhibits 8-Fold Greater Antibacterial Potency Than Xanthocillin Y1 Against E. coli ATCC 25922
In comparative antibacterial susceptibility testing, xanthocillin X (Xantocillin) demonstrated an MIC of 0.25 µg/mL against Escherichia coli ATCC 25922, whereas the closely related analog xanthocillin Y1 required a concentration of 2 µg/mL to achieve comparable inhibition—an 8-fold difference in potency . This quantitative disparity is directly attributable to the structural difference of a single additional hydroxyl group on the phenyl ring of xanthocillin Y1. In the same comparative panel, xanthocillin X also showed potent activity against Acinetobacter baumannii (MIC 0.125 µg/mL), highlighting its superior antibacterial efficacy relative to the Y1 analog across multiple clinically relevant Gram-negative pathogens . The data establish that for applications targeting Gram-negative bacteria, xanthocillin X provides substantially greater potency per unit mass than the Y1 analog.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Escherichia coli |
|---|---|
| Target Compound Data | 0.25 µg/mL |
| Comparator Or Baseline | Xanthocillin Y1: 2 µg/mL |
| Quantified Difference | 8-fold lower MIC (greater potency) |
| Conditions | Escherichia coli ATCC 25922; broth microdilution susceptibility testing |
Why This Matters
For procurement decisions in antibacterial screening programs, xanthocillin X offers 8-fold greater potency per mass unit against E. coli, reducing compound consumption and enabling detection of activity at lower screening concentrations compared to the Y1 analog.
